Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative, such as 4-hydroxypiperidine.
Azidation: The hydroxyl group at the 3-position is converted to an azido group using reagents like sodium azide (NaN3) under appropriate conditions.
Esterification: The carboxyl group is esterified with ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) for azidation reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share similar structural features and are known for their diverse biological activities.
Piperidine derivatives: Other piperidine derivatives with different functional groups may exhibit similar chemical properties and applications.
Uniqueness
Ethyl 3-azido-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both azido and hydroxyl groups, which provide distinct reactivity and potential for diverse applications. Its specific stereochemistry (3S,4S) also contributes to its unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-azido-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-2-15-8(14)12-4-3-7(13)6(5-12)10-11-9/h6-7,13H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJFWZYTDZMKJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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